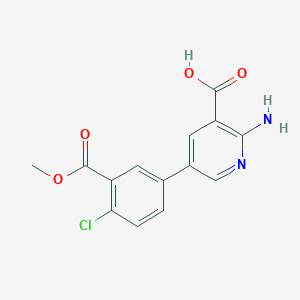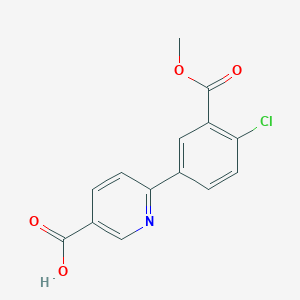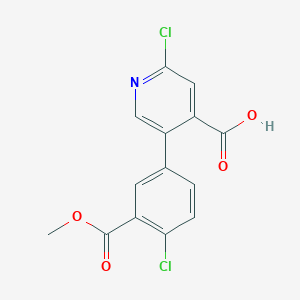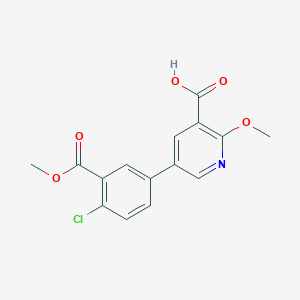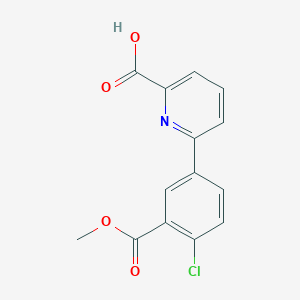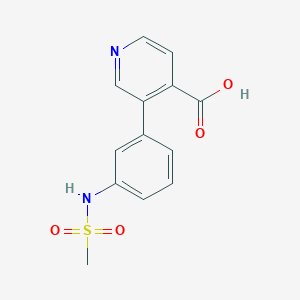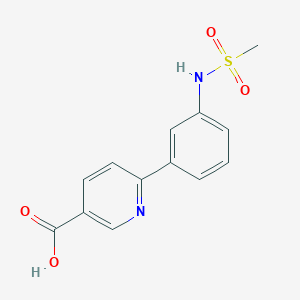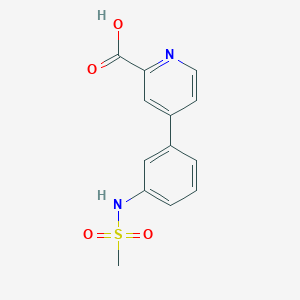
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylsulfonylaminophenyl)picolinic acid (MSPP) is an organic compound that has been studied for its potential applications in the scientific research field. MSPP is a sulfur-containing compound that is used as an intermediate in the synthesis of other compounds, such as 4-methylsulfonyl-1-phenylpiperidine (MSPP-1-PIP) and 4-methylsulfonyl-2-phenylpiperidine (MSPP-2-PIP). MSPP has also been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is not fully understood. It is believed that 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% binds to the active site of the enzymes AChE and MAO and inhibits their activity. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been shown to interact with other proteins and enzymes in the body, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are not fully understood. In vitro studies have shown that 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can inhibit the activity of the enzymes AChE and MAO, leading to increased levels of acetylcholine and serotonin, norepinephrine, and dopamine in the brain. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been shown to interact with other proteins and enzymes in the body, which may play a role in its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for scientists. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is stable in a wide range of temperatures and pH levels. However, there are also some limitations to using 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be toxic if ingested, and it can cause skin irritation if handled without proper protection.
Direcciones Futuras
There are a number of potential future directions for the research of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%. One potential direction is to further study its biochemical and physiological effects and determine how it interacts with other proteins and enzymes in the body. In addition, further research could be done to explore the potential therapeutic applications of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%, such as its potential use as an inhibitor of AChE and MAO. Finally, research could be done to develop more efficient synthesis methods for 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and its derivatives.
Métodos De Síntesis
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 3-methylsulfonylaminophenol (MSA) with picolinic acid (PA). The reaction begins with the formation of a diazonium salt from MSA, which is then reacted with PA to form an azo compound. The azo compound is then reduced to form 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%. Other methods for synthesizing 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% include the reaction of 3-methylsulfonylbenzyl bromide with PA, and the reaction of 3-methylsulfonylbenzyl chloride with PA.
Aplicaciones Científicas De Investigación
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential applications in the scientific research field. 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%-1-PIP and 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%-2-PIP, which are synthesized from 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%, have been studied for their potential use as inhibitors of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential use as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which can have beneficial effects on mood and behavior.
Propiedades
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCNEVEKDCVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



